![molecular formula C7H9BrO2 B15091097 6-Bromo-1,4-dioxaspiro[4.4]non-6-ene CAS No. 68241-78-1](/img/structure/B15091097.png)
6-Bromo-1,4-dioxaspiro[4.4]non-6-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-1,4-dioxaspiro[44]non-6-ene is an organic compound with the molecular formula C₇H₉BrO₂ It is a brominated derivative of 1,4-dioxaspiro[44]non-6-ene, characterized by a spirocyclic structure containing a bromine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6-Bromo-1,4-dioxaspiro[4.4]non-6-ene can be synthesized through the bromination of 1,4-dioxaspiro[4.4]non-6-ene. The reaction typically involves the use of bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position . The reaction conditions, such as temperature and solvent, play a crucial role in achieving high yields and purity of the product.
Industrial Production Methods
While specific industrial production methods for 6-Bromo-1,4-dioxaspiro[4This includes optimizing reaction conditions, using efficient brominating agents, and employing purification techniques to obtain the compound in large quantities suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-1,4-dioxaspiro[4.4]non-6-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization and Ring-Opening: The spirocyclic structure can undergo cyclization and ring-opening reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type. For example, substitution reactions yield various substituted derivatives, while oxidation and reduction reactions produce compounds with different oxidation states .
Wissenschaftliche Forschungsanwendungen
6-Bromo-1,4-dioxaspiro[4.4]non-6-ene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmacophore in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Bromo-1,4-dioxaspiro[4.4]non-6-ene involves its interaction with specific molecular targets and pathways. The bromine atom and spirocyclic structure contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
6-Bromo-1,4-dioxaspiro[4.4]non-6-ene can be compared with similar compounds such as:
6-Bromo-8,8-dimethyl-1,4-dioxaspiro[4.4]non-6-ene: This compound has additional methyl groups, which may influence its chemical properties and reactivity.
1,4-Dioxaspiro[4.4]non-6-ene: The non-brominated parent compound, which lacks the bromine atom, resulting in different reactivity and applications.
2-Bromocyclopent-2-enone ethylene ketal: A structurally related compound with different substituents, affecting its chemical behavior.
The uniqueness of this compound lies in its specific bromination pattern and spirocyclic structure, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
68241-78-1 |
|---|---|
Molekularformel |
C7H9BrO2 |
Molekulargewicht |
205.05 g/mol |
IUPAC-Name |
9-bromo-1,4-dioxaspiro[4.4]non-8-ene |
InChI |
InChI=1S/C7H9BrO2/c8-6-2-1-3-7(6)9-4-5-10-7/h2H,1,3-5H2 |
InChI-Schlüssel |
YRXLQJUTOBAVNV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C(=C1)Br)OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,4a,5,6,8,8a-hexahydro-1H-pyrido[2,3-d]pyrimidine-2,7-dione](/img/structure/B15091020.png)
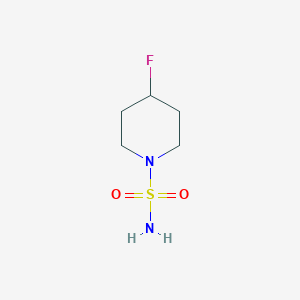
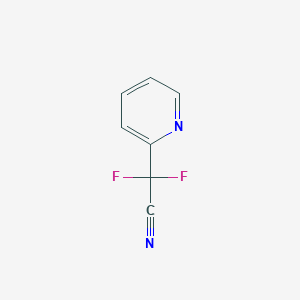
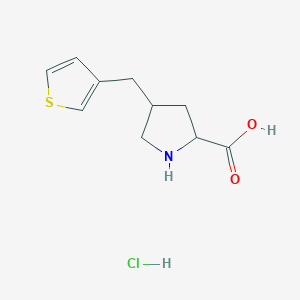
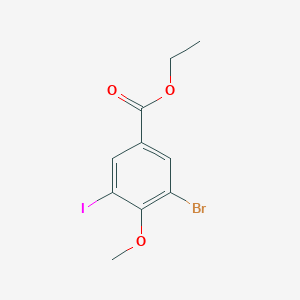
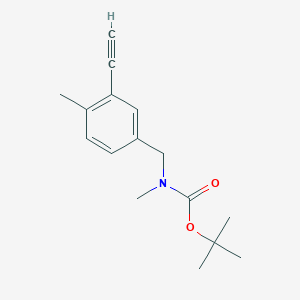
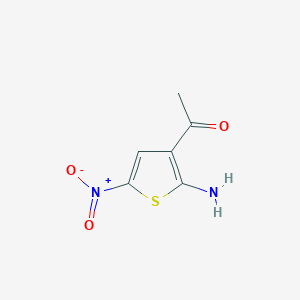
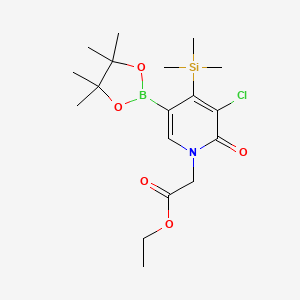
![[3-(4-Amino-3-methyl-phenoxy)-propyl]-carbamic acid tert-butyl ester](/img/structure/B15091055.png)
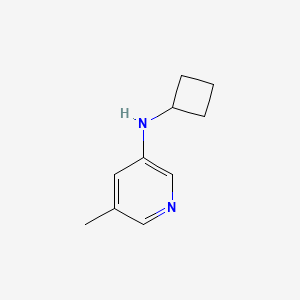
![4-Amino-5-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpyrimidin-2-one](/img/structure/B15091078.png)
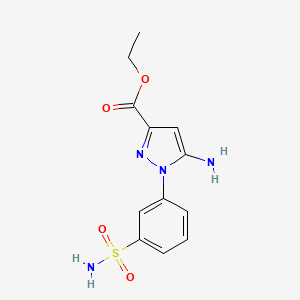
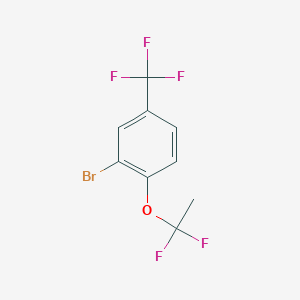
![[2-(6-Benzamidohexoxy)-3,4,5,6-tetraphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B15091094.png)
